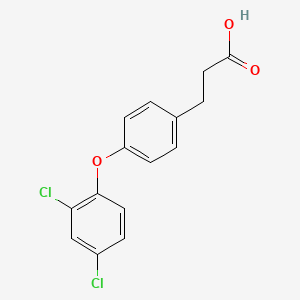

3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(2,4-Dichlorphenoxy)phenyl)propansäure ist eine organische Verbindung mit der Summenformel C15H12Cl2O3. Sie gehört zur Klasse der Aryloxyphenoxypropionsäuren, die aromatische Verbindungen sind, die eine Phenoxypropionsäure enthalten, die para-substituiert mit einer Arylgruppe ist . Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-(2,4-Dichlorphenoxy)phenyl)propansäure beinhaltet typischerweise die Veresterung von 2,4-Dichlorphenol mit Acrylsäure . Die Reaktion findet unter basischen Bedingungen statt, wobei häufig Triethylamin oder Kaliumcarbonat als Katalysatoren verwendet werden . Der Prozess umfasst die folgenden Schritte:

Veresterung: 2,4-Dichlorphenol reagiert mit Acrylsäure in Gegenwart einer Base, um das Esterzwischenprodukt zu bilden.

Hydrolyse: Das Esterzwischenprodukt wird dann hydrolysiert, um 3-(4-(2,4-Dichlorphenoxy)phenyl)propansäure zu ergeben.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung ähneln den oben genannten Synthesewegen, werden aber für größere Mengen angepasst. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionstypen

3-(4-(2,4-Dichlorphenoxy)phenyl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Halogenierung oder Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Es werden Reagenzien wie Halogene (Cl2, Br2) und Nitriermittel (HNO3) unter sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole, Alkane.

Substitution: Halogenierte oder nitrierte Derivate der ursprünglichen Verbindung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid typically involves the esterification of 2,4-dichlorophenol with acrylic acid . The reaction occurs under basic conditions, often using triethylamine or potassium carbonate as catalysts . The process involves the following steps:

Esterification: 2,4-dichlorophenol reacts with acrylic acid in the presence of a base to form the ester intermediate.

Hydrolysis: The ester intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-(4-(2,4-Dichlorphenoxy)phenyl)propansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme und seine Rolle in biochemischen Stoffwechselwegen.

Medizin: Untersucht auf sein therapeutisches Potenzial und seine pharmakologischen Eigenschaften.

Industrie: Wird bei der Herstellung von Herbiziden, Pestiziden und anderen Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-(2,4-Dichlorphenoxy)phenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Verbindung kann als Agonist oder Antagonist für bestimmte Rezeptoren wirken und so zelluläre Prozesse und biochemische Stoffwechselwege beeinflussen. Beispielsweise kann es mit Enzymen oder Rezeptoren interagieren, die an Stoffwechselwegen beteiligt sind, was zu Veränderungen der Zellfunktion und -aktivität führt .

Wirkmechanismus

The mechanism of action of 3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, influencing cellular processes and biochemical pathways. For example, it may interact with enzymes or receptors involved in metabolic pathways, leading to changes in cellular function and activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-(2,4-Dichlorphenoxy)phenoxy)propansäure: Eine weitere Aryloxyphenoxypropionsäure mit ähnlichen Strukturmerkmalen.

Diclofop-methyl: Ein Methylesterderivat von 2-(4-(2,4-dichlorphenoxy)phenoxy)propansäure, das als Herbizid verwendet wird.

3-(2,4-Dichlorphenyl)propansäure: Eine verwandte Verbindung mit einer ähnlichen chemischen Struktur.

Einzigartigkeit

3-(4-(2,4-Dichlorphenoxy)phenyl)propansäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas am aromatischen Ring, das ihr besondere chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre breite Palette von Anwendungen in verschiedenen Bereichen machen sie zu einer wertvollen Verbindung für Forschung und industrielle Nutzung.

Eigenschaften

CAS-Nummer |

881402-46-6 |

|---|---|

Molekularformel |

C15H12Cl2O3 |

Molekulargewicht |

311.2 g/mol |

IUPAC-Name |

3-[4-(2,4-dichlorophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C15H12Cl2O3/c16-11-4-7-14(13(17)9-11)20-12-5-1-10(2-6-12)3-8-15(18)19/h1-2,4-7,9H,3,8H2,(H,18,19) |

InChI-Schlüssel |

FMPYGTZFTZZLBV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)

![5-(4-chlorophenyl)-4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010835.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)

![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)

![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)

![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)

![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)

methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)